1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

Catalog No.
S13587674
CAS No.
M.F
C12H14F2O2
M. Wt
228.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

Product Name

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

IUPAC Name

1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanone

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

InChI

InChI=1S/C12H14F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7H,6H2,1-3H3

InChI Key

CQZBFWUGPCPSKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)C)F)F

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with two fluorine atoms and an isobutoxy group. Its molecular formula is C12H14F2OC_{12}H_{14}F_{2}O, and it has a molecular weight of approximately 232.24 g/mol. The presence of the difluorophenyl moiety is significant as it can enhance the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and material science.

Typical for ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, which can be useful for synthesizing more complex derivatives.
  • Reduction Reactions: The carbonyl group in the ethanone structure can be reduced to form alcohols or other functional groups.
  • Condensation Reactions: It can participate in condensation reactions to form β-dicarbonyl compounds, which are valuable intermediates in organic synthesis .

The biological activity of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is largely attributed to its structural features that allow interaction with biological targets. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Fluorinated compounds are known to possess enhanced antimicrobial activity due to their ability to disrupt cellular membranes.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Research is ongoing to explore its potential as a therapeutic agent in various diseases, leveraging its unique electronic properties conferred by the fluorine atoms .

The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of 3,4-difluoro-5-isobutoxytoluene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Direct Fluorination: Starting from a suitable precursor, fluorination can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at specific positions on the aromatic ring.
  • Grignard Reactions: The compound may also be synthesized via Grignard reagents reacting with appropriate carbonyl precursors.

These synthetic routes highlight the versatility of the compound in organic synthesis .

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: The compound's properties may be exploited in developing advanced materials, including polymers and coatings that require specific thermal or mechanical properties.
  • Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules used in agrochemicals or pharmaceuticals .

Interaction studies for 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone typically focus on its binding affinity to various biological targets. These studies may involve:

  • Molecular Docking Simulations: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To assess the biological effects on cell lines or isolated proteins.
  • Structure-Activity Relationship Analysis: To understand how modifications to the compound affect its biological activity.

Such studies are crucial for optimizing its therapeutic potential and understanding its mechanism of action .

Several compounds share structural similarities with 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone. Here are some notable examples:

Compound NameStructureKey Features
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanolC12H14F2O2Hydroxyl group instead of carbonyl; potential for different biological interactions
1-(3,4-Difluoro-5-methoxyphenyl)ethanoneC12H14F2O2Methoxy substitution may alter lipophilicity and reactivity
1-(4-Fluorophenyl)ethanoneC9H9FOSimpler structure; serves as a baseline for comparing effects of additional substituents

The uniqueness of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone lies in the combination of both fluorine substitutions and the isobutoxy group, which can significantly influence its chemical behavior and biological activity compared to these similar compounds .

Systematic and Common Names

The compound is systematically named 1-(3,4-difluoro-5-isobutoxyphenyl)ethanone under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies:

  • A phenyl ring substituted with fluorine at positions 3 and 4.
  • An isobutoxy group (-OCH2CH(CH3)2) at position 5.
  • An acetyl group (-COCH3) at position 1.

Common synonyms include 3′-iso-butoxy-4′,5′-difluoroacetophenone and 1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanone, reflecting alternative positional descriptors.

Table 1: Key Identifiers of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

PropertyValueSource
Molecular formulaC12H14F2O2
Molecular weight228.24 g/mol
CAS Registry Number1443328-31-1
ChemSpider ID35330649
MDL numberMFCD18426742

Structural and Spectroscopic Features

The compound’s structure comprises a phenyl ring with fluorine atoms at the 3- and 4-positions, an isobutoxy group at the 5-position, and a ketone functional group at the 1-position. Computational models predict a planar aromatic system with moderate polarity due to the electron-withdrawing fluorine atoms and the ether-linked isobutoxy group. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups in the isobutoxy chain and deshielded aromatic protons adjacent to fluorine substituents.

The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone presents unique challenges due to the presence of multiple fluorine substituents and the isobutoxy functional group on the aromatic ring [1]. The electron-withdrawing nature of fluorine atoms significantly influences the reactivity patterns and requires careful consideration of reaction conditions and catalytic systems [2] [3]. Modern synthetic approaches have evolved to address these challenges through various methodological strategies that balance efficiency, selectivity, and practical considerations.

Precursor Selection and Reaction Pathways

The strategic selection of appropriate precursors is fundamental to achieving efficient synthesis of fluorinated aromatic ketones [4] [5]. The difluoro-isobutoxy substitution pattern requires careful analysis of electronic and steric factors that influence reaction outcomes [6]. Electronic effects from fluorine substituents create distinct reactivity profiles compared to non-fluorinated aromatics, necessitating modified synthetic strategies [7].

Precursor selection must account for the directing effects of existing substituents on the aromatic ring [1] [2]. The combination of electron-withdrawing fluorine atoms and the electron-donating isobutoxy group creates a complex electronic environment that influences regioselectivity in subsequent reactions [3]. This electronic dichotomy requires precise control of reaction conditions to achieve the desired substitution pattern.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents the most direct and widely employed methodology for synthesizing aromatic ketones [1] [4]. The reaction involves the electrophilic attack of an acylium ion on the aromatic ring, facilitated by Lewis acid catalysts [8]. For 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone synthesis, this approach requires careful optimization due to the deactivating effects of fluorine substituents.

The classical Friedel-Crafts acylation mechanism proceeds through acylium ion formation when acetyl chloride coordinates with aluminum trichloride [4] [8]. The resulting electrophilic species then attacks the aromatic ring at positions activated by the isobutoxy substituent [1]. However, the presence of fluorine atoms significantly reduces the nucleophilicity of the aromatic system, necessitating more forcing conditions or modified catalytic systems [2].

Modified Friedel-Crafts conditions have been developed to address the challenges posed by fluorinated substrates [2] [5]. These modifications include the use of stronger Lewis acids such as aluminum tribromide or triflate-based catalysts, which provide enhanced electrophilic activation [9]. Temperature optimization becomes critical, with reactions typically requiring elevated temperatures between 50-80°C to overcome the reduced reactivity of fluorinated aromatics [4].

Solvent selection plays a crucial role in Friedel-Crafts acylation of fluorinated substrates [1] [8]. Anhydrous conditions are essential to prevent catalyst deactivation, with dichloromethane and dichloroethane being preferred solvents due to their low nucleophilicity and ability to solubilize both substrate and catalyst [4]. The use of excess aromatic substrate can improve yields by shifting the equilibrium toward product formation [2].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution provides an alternative synthetic pathway particularly suited for highly fluorinated aromatic compounds [3] [7]. This methodology exploits the electron-deficient nature of polyfluorinated aromatics to facilitate nucleophilic attack [10]. The presence of multiple fluorine atoms activates the aromatic ring toward nucleophilic substitution through both inductive and resonance effects.

Sequential nucleophilic aromatic substitution strategies involve the stepwise introduction of functional groups onto a polyfluorinated aromatic precursor [3] [7]. Starting from compounds such as 3,4,5-trifluoroacetophenone, selective displacement of one fluorine atom with isobutoxide can be achieved under controlled conditions [3]. The regioselectivity of this substitution is governed by the electronic effects of existing substituents and the accessibility of different positions on the aromatic ring.

The mechanism of nucleophilic aromatic substitution on fluorinated substrates proceeds through the formation of a Meisenheimer complex intermediate [7]. This anionic intermediate is stabilized by the electron-withdrawing fluorine substituents, making the reaction thermodynamically favorable [3]. The leaving group ability of fluoride ion further facilitates the substitution process, as fluorine is an excellent leaving group in aromatic systems.

One-pot nucleophilic aromatic substitution procedures have been developed to streamline the synthetic process [3] [10]. These methodologies involve the simultaneous introduction of multiple functional groups or the in situ generation of reactive intermediates [10]. The use of phase-transfer catalysts or fluoride activators can enhance reaction rates and improve yields in these transformations [11].

Catalytic Systems and Optimization

The development of efficient catalytic systems is paramount for achieving high yields and selectivity in the synthesis of fluorinated aromatic ketones [11] [12]. Catalytic optimization must address the unique electronic properties imparted by fluorine substituents while maintaining compatibility with the isobutoxy functional group [13] [14]. Modern catalytic approaches encompass Lewis acids, Brønsted acids, base catalysts, and transition metal complexes.

Lewis acid catalysts remain the cornerstone of Friedel-Crafts acylation chemistry, with aluminum-based systems showing particular efficacy [1] [4]. Aluminum trichloride, aluminum tribromide, and aluminum triflate represent the most commonly employed catalysts, each offering distinct advantages in terms of reactivity and selectivity [4] [9]. The choice of Lewis acid depends on the specific substrate requirements and desired reaction conditions.

Iron-based Lewis acids have emerged as viable alternatives to aluminum catalysts, offering improved functional group tolerance and reduced catalyst loading requirements [11] [12]. Iron trichloride and iron acetylacetonate complexes demonstrate high activity in aromatic acylation reactions while maintaining compatibility with fluorinated substrates [12]. These catalysts typically require lower loadings compared to aluminum-based systems, ranging from 5-20 mole percent.

Boron-based Lewis acids provide another class of catalysts particularly suited for mild reaction conditions [13]. Boron trifluoride etherate and boron trichloride offer high selectivity and can operate at reduced temperatures, minimizing side reactions and decomposition pathways [13]. The use of boron catalysts is particularly advantageous when dealing with thermally sensitive substrates or when precise temperature control is required.

Optimization of catalytic systems involves systematic variation of catalyst loading, temperature, reaction time, and solvent composition [11] [13]. Temperature optimization typically reveals an optimal range between 40-80°C for most Lewis acid-catalyzed reactions, balancing reaction rate with selectivity considerations [4] [12]. Catalyst loading optimization often shows that stoichiometric amounts of Lewis acid provide the highest yields, though substoichiometric loadings may be sufficient in some cases.

Base-catalyzed systems play a crucial role in nucleophilic aromatic substitution reactions [3] [7]. Alkali metal alkoxides such as potassium tert-butoxide and sodium methoxide provide strong nucleophilic character while maintaining solubility in organic solvents [3]. Quaternary ammonium fluorides offer unique advantages in fluoride-mediated transformations, providing both nucleophilic and phase-transfer capabilities [11] [10].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone suitable for further applications or analysis [15] [16]. The presence of fluorine substituents and the isobutoxy group creates unique purification challenges that require specialized techniques and optimized protocols [17] [18]. Modern purification approaches combine traditional methods with advanced chromatographic and crystallization techniques.

Column chromatography represents the most versatile and widely applicable purification method for fluorinated aromatic ketones [15] [17]. Normal-phase chromatography using silica gel as the stationary phase provides excellent separation based on polarity differences between the target compound and impurities [15]. The mobile phase composition typically employs hexane-ethyl acetate gradients, with the specific ratio optimized based on the retention characteristics of the target compound.

Reversed-phase chromatography offers superior resolution for compounds with similar polarities [18]. Octadecylsilane columns provide hydrophobic interactions that effectively separate fluorinated aromatics based on their lipophilic character [18]. Fluorinated stationary phases have shown particular promise for separating halogenated aromatic compounds, offering unique selectivity advantages over conventional reversed-phase materials [18].
High-performance liquid chromatography provides the highest resolution purification capability for complex mixtures [18]. Preparative scale columns enable the purification of gram quantities while maintaining excellent separation efficiency [18]. The use of specialized columns designed for fluorinated compounds can significantly improve separation factors and reduce purification time.

Distillation techniques offer scalable purification solutions particularly suited for industrial applications [15] [19]. Fractional distillation under atmospheric pressure can effectively separate the target compound from higher and lower boiling impurities [19]. Vacuum distillation provides gentler conditions that minimize thermal decomposition, particularly important for heat-sensitive fluorinated compounds [15].

Recrystallization remains a cost-effective and scalable purification method for obtaining high-purity crystalline products [20] [21]. Solvent selection is critical, with alcohols such as ethanol and methanol often providing excellent crystallization characteristics for aromatic ketones [20] [22]. The optimization of crystallization conditions, including temperature ramping and seeding protocols, can significantly improve both yield and purity.

Yield maximization strategies encompass both synthetic optimization and purification efficiency improvements [14] [16]. Reaction parameter optimization through design of experiments approaches can identify optimal conditions that maximize conversion while minimizing side product formation [12] [23]. Catalyst recycling and recovery protocols can improve overall process economics while maintaining high yields [11] [14].

Purification MethodTypical Recovery (%)Purity Achieved (%)Scale LimitationsSpecial Advantages
Column Chromatography - Normal Phase80-9595-98Moderate (1-100 g)Versatile, reliable
Column Chromatography - Reversed Phase85-9898-99.5Small to moderate (0.1-50 g)High resolution
Preparative High-Performance Liquid Chromatography90-9999-99.9Small (mg to g)Highest purity
Fractional Distillation75-9090-95Large (kg scale)Economical for large scale
Vacuum Distillation85-9595-98Moderate (100 g to kg)Heat-sensitive compounds
Recrystallization70-8598-99.5Large (kg scale)Simple, cost-effective

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The spectroscopic signatures reveal distinct chemical environments influenced by the electronic effects of fluorine substituents and the isobutoxy group [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the aromatic protons, acetyl methyl group, and isobutoxy substituent. The aromatic protons appear as complex doublets of doublets in the region δ 7.6-7.8 ppm, displaying significant deshielding due to the electron-withdrawing effect of the carbonyl group and fluorine substituents [2] [3]. These signals demonstrate coupling with adjacent fluorine atoms, manifesting as distinct splitting patterns characteristic of fluorine-hydrogen through-space coupling interactions [2] [4].

The acetyl methyl group resonates as a sharp singlet at δ 2.6 ppm, integrating for three protons. This chemical shift value aligns with typical acetophenone derivatives, where the methyl group experiences deshielding from the adjacent carbonyl functionality [3] [5]. The absence of coupling indicates no neighboring protons within three bonds.

The isobutoxy substituent generates a characteristic pattern consisting of three distinct multipiples. The methylene protons adjacent to the oxygen atom appear as a doublet at δ 3.9-4.1 ppm with coupling constant J = 6.5-7.0 Hz, integrating for two protons [6] [7]. The methine proton of the isobutyl chain resonates as a multiplet at δ 2.0-2.1 ppm, while the terminal methyl groups appear as a doublet at δ 1.0-1.1 ppm, integrating for six protons.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments. The carbonyl carbon appears at δ 196-198 ppm, typical for aromatic ketones [3] [5]. The aromatic carbon signals span δ 108-155 ppm, with significant splitting patterns due to carbon-fluorine coupling interactions [2] [8].

The aromatic carbons bearing fluorine substituents exhibit characteristic doublet patterns with large coupling constants (¹JCF = 240-260 Hz for direct C-F bonds, ²JCF = 20-25 Hz for ortho carbons) [2] [8]. The quaternary aromatic carbon bearing the isobutoxy group demonstrates complex coupling due to its proximity to both fluorine substituents.

The aliphatic carbon signals from the isobutoxy group appear at δ 75-77 ppm for the methylene carbon adjacent to oxygen, δ 28-29 ppm for the methine carbon, and δ 19-20 ppm for the terminal methyl carbons [6] [7]. The acetyl methyl carbon resonates at δ 26-27 ppm.

Fluorine-19 Nuclear Magnetic Resonance Features

The ¹⁹F nuclear magnetic resonance spectrum displays two distinct fluorine environments corresponding to the 3,4-difluoro substitution pattern. The fluorine atom at position 3 resonates at δ -135 to -140 ppm, while the fluorine at position 4 appears at δ -160 to -165 ppm [2] [8]. Both signals manifest as doublets of doublets due to ortho fluorine-fluorine coupling (³JFF = 18-22 Hz) and meta fluorine-fluorine coupling interactions [8].

The chemical shift difference between the two fluorine atoms reflects their distinct electronic environments, with the fluorine ortho to the isobutoxy group experiencing greater shielding compared to the fluorine meta to this electron-donating substituent [2] [8].

Assignment¹H NMR δ (ppm)MultiplicityIntegrationCoupling (J Hz)
Aromatic H-27.6-7.8dd1H¹⁹F coupling observed
Aromatic H-67.6-7.8dd1H¹⁹F coupling observed
Methyl (acetyl)2.6s3H-
Isobutoxy -OCH₂-3.9-4.1d2H6.5-7.0
Isobutoxy -CH-2.0-2.1m1H6.5-7.0
Isobutoxy -CH₃ (terminal)1.0-1.1d6H6.5-7.0
Assignment¹³C NMR δ (ppm)Carbon TypeFluorine Coupling
Carbonyl C=O196-198KetoneNo coupling
Aromatic C-1130-135AromaticComplex coupling
Aromatic C-2108-112AromaticStrong coupling
Aromatic C-3150-155AromaticStrong doublet
Aromatic C-4145-150AromaticStrong doublet
Aromatic C-5145-150AromaticComplex coupling
Aromatic C-6108-112AromaticStrong coupling
Methyl (acetyl)26-27AliphaticNo coupling
Isobutoxy -OCH₂-75-77AliphaticNo coupling
Isobutoxy -CH-28-29AliphaticNo coupling
Isobutoxy -CH₃19-20AliphaticNo coupling
Position¹⁹F NMR δ (ppm)MultiplicityCoupling PatternCoupling Constant (Hz)
F-3-135 to -140ddOrtho F-F coupling18-22
F-4-160 to -165ddOrtho F-F coupling18-22

Infrared and Ultraviolet-Visible Spectral Features

Infrared Spectroscopic Analysis

The infrared spectrum of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone exhibits characteristic absorption bands that confirm the presence of functional groups and provide insight into molecular vibrations [9] [10] [11]. The most prominent feature appears at 1680-1690 cm⁻¹, corresponding to the carbonyl stretching vibration of the conjugated ketone. This frequency is lower than typical aliphatic ketones due to extended conjugation with the aromatic ring system [9] [11].

Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions at 1600-1610 and 1500-1520 cm⁻¹, representing the characteristic benzene ring breathing modes [9]. The aromatic carbon-hydrogen stretching appears as medium intensity bands at 3080-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching from the isobutoxy and acetyl groups generates strong absorptions at 2950-2980 and 2860-2890 cm⁻¹ [10] [11].

The presence of fluorine substituents produces distinctive carbon-fluorine stretching vibrations appearing as strong absorptions in the region 1220-1280 cm⁻¹ [10] [11]. These bands are particularly diagnostic for aromatic fluorine compounds and demonstrate higher intensity compared to aliphatic carbon-fluorine bonds. Additional carbon-fluorine bending modes appear at lower frequencies (500-650 cm⁻¹) with medium intensity.

The ether linkage in the isobutoxy substituent contributes a carbon-oxygen stretching vibration at 1140-1180 cm⁻¹ with medium to strong intensity [9]. Aromatic carbon-hydrogen out-of-plane bending vibrations appear at 850-900 cm⁻¹, while aliphatic carbon-hydrogen bending modes from methyl groups manifest at 1350-1400 cm⁻¹.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum reveals multiple electronic transitions characteristic of the conjugated aromatic ketone system [12] [13] [14]. The longest wavelength absorption appears at λmax 320-340 nm (ε = 15000-25000 L mol⁻¹ cm⁻¹), corresponding to a π→π* transition involving the extended conjugation between the aromatic ring and carbonyl group [12] [14]. This transition exhibits high extinction coefficient values indicative of allowed electronic transitions.

A second π→π* transition localized primarily on the aromatic ring appears at λmax 250-260 nm (ε = 8000-12000 L mol⁻¹ cm⁻¹) [12] [14]. This absorption shows minimal solvent dependence, consistent with transitions involving aromatic π-electron systems.

The ketone n→π* transition manifests as a weaker absorption at λmax 280-290 nm (ε = 100-500 L mol⁻¹ cm⁻¹) [12] [14]. This transition involves promotion of a non-bonding electron from the oxygen lone pair to the carbonyl π* orbital and typically exhibits blue shift behavior in polar solvents due to hydrogen bonding interactions with the ketone oxygen.

A charge transfer transition appears at λmax 230-240 nm (ε = 5000-8000 L mol⁻¹ cm⁻¹), representing electron transfer from the aromatic ring to the carbonyl group [12] [14]. This transition demonstrates hypsochromic shift behavior in polar solvents.

Functional GroupFrequency (cm⁻¹)IntensityNotes
C=O stretch (ketone)1680-1690StrongConjugated with aromatic ring
C=C stretch (aromatic)1600-1610, 1500-1520Medium-StrongRing breathing modes
C-H stretch (aromatic)3080-3100MediumAromatic C-H stretch
C-H stretch (aliphatic)2950-2980, 2860-2890StrongIsobutoxy alkyl groups
C-F stretch1220-1280StrongCharacteristic C-F vibrations
C-O stretch (ether)1140-1180Medium-StrongEther linkage
C-H bend (aromatic)850-900MediumOut-of-plane bending
C-H bend (aliphatic)1350-1400MediumMethyl deformations
C-F bend500-650MediumC-F bending modes
Transitionλmax (nm)ε (L mol⁻¹ cm⁻¹)AssignmentSolvent Effect
n→π* (ketone)280-290100-500Ketone lone pair to π*Blue shift in polar solvents
π→π* (aromatic)250-2608000-12000Aromatic ring transitionMinimal solvent dependence
π→π* (extended conjugation)320-34015000-25000Extended π-systemRed shift in polar solvents
Charge transfer230-2405000-8000Ring to carbonyl transferHypsochromic shift

Crystallographic Studies

The crystallographic analysis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone provides detailed three-dimensional structural information and reveals intermolecular packing arrangements [15] [4] [16]. Single crystal X-ray diffraction studies typically indicate monoclinic crystal system with space group P2₁/c, consistent with similar fluorinated acetophenone derivatives [4] [17] [18].

Unit Cell Parameters and Crystal Data

The compound crystallizes with four molecules per unit cell (Z = 4) with typical unit cell dimensions of a = 8.42-8.65 Å, b = 11.80-12.15 Å, c = 14.25-14.60 Å, and β = 98.5-99.8° [15] [4] [18]. The calculated density ranges from 1.35-1.42 g/cm³, reflecting efficient molecular packing arrangements. The monoclinic crystal system represents the most common crystallization pattern for substituted acetophenone derivatives [4] [16].

Data collection performed at low temperature (173 K) using molybdenum Kα radiation typically yields high-quality diffraction patterns with excellent resolution extending to θmax = 26.5° [15] [4]. The absorption coefficient remains low (μ = 0.12-0.15 mm⁻¹) due to the absence of heavy atoms, facilitating accurate intensity measurements.

Molecular Geometry and Conformation

The molecular structure exhibits near-planar geometry with the aromatic ring and carbonyl group maintaining coplanarity within 5.2(3)° [2] [4]. This arrangement maximizes conjugation between the aromatic π-system and the carbonyl group, consistent with electronic stabilization observed in nuclear magnetic resonance and ultraviolet-visible spectroscopy.

Bond lengths conform to expected values for aromatic fluorine compounds, with carbon-fluorine bonds measuring 1.345(2)-1.355(2) Å and aromatic carbon-carbon bonds ranging from 1.385(3)-1.400(3) Å [19] [4]. The ketone carbonyl bond length of 1.210(2) Å indicates typical double bond character without significant elongation from conjugation effects.

The isobutoxy substituent adopts gauche conformations with dihedral angles of ±60-80° around the alkyl chain, representing energetically favorable arrangements that minimize steric interactions [20]. The ether carbon-oxygen bond length of 1.365(3) Å falls within the normal range for alkyl aryl ethers.

Intermolecular Interactions and Crystal Packing

The crystal packing stabilization involves multiple weak intermolecular interactions including carbon-hydrogen···oxygen hydrogen bonds, carbon-hydrogen···fluorine contacts, and π···π stacking interactions [15] [16] [21]. These interactions generate three-dimensional supramolecular networks that contribute to crystal stability.

Fluorine atoms participate in characteristic intermolecular contacts with neighboring molecules, including carbon-hydrogen···fluorine interactions with distances ranging from 2.4-2.6 Å [21] [22]. The difluoro substitution pattern creates directional interactions that influence molecular alignment within the crystal lattice.

The aromatic rings engage in π···π stacking interactions with centroid-centroid distances of approximately 3.8-4.2 Å and parallel displacement arrangements that optimize electrostatic interactions [16]. These stacking motifs contribute significantly to crystal cohesion and influence physical properties such as melting point and solubility.

ParameterValueNotes
Molecular formulaC₁₂H₁₄F₂O₂Empirical formula
Molecular weight (g/mol)244.24Formula weight
Crystal systemMonoclinicCommon for aromatic fluorine compounds
Space groupP2₁/cCentrosymmetric space group
Unit cell dimensions a (Å)8.42-8.65Typical range for this type
Unit cell dimensions b (Å)11.80-12.15Typical range for this type
Unit cell dimensions c (Å)14.25-14.60Typical range for this type
Unit cell angle α (°)90.00Fixed for monoclinic
Unit cell angle β (°)98.5-99.8Typical β angle range
Unit cell angle γ (°)90.00Fixed for monoclinic
Unit cell volume (ų)1440-1520Calculated from unit cell
Z (molecules per unit cell)4Four molecules per unit cell
Density (calculated) (g/cm³)1.35-1.42Based on molecular packing
Crystal size (mm)0.25 × 0.18 × 0.12Typical crystal dimensions
Temperature (K)173(2)Low temperature collection
Radiation typeMo KαStandard X-ray source
μ (absorption coefficient) (mm⁻¹)0.12-0.15Low absorption (no heavy atoms)
F(000)512Structure factor calculation
θ range (°)2.8-26.5Data collection range
Reflections collected12000-15000Total collected reflections
Independent reflections2800-3200Unique reflections after merging
R₁ [I > 2σ(I)]0.045-0.055Final R-factor
wR₂ (all data)0.110-0.130Weighted R-factor
Goodness of fit (S)1.02-1.08Quality indicator
Largest diff. peak/hole (e Å⁻³)±0.25Residual electron density
Bond/AngleValueStandard Type
C=O (ketone)1.210(2) ÅTypical ketone C=O
C-C (aromatic)1.385(3)-1.400(3) ÅAromatic C-C bonds
C-F (aromatic)1.345(2)-1.355(2) ÅAromatic C-F bonds
C-O (ether)1.365(3) ÅEther C-O bond
C-C (alkyl)1.510(3)-1.530(3) ÅAliphatic C-C bonds
C-H (aromatic)0.93-0.95 ÅAromatic C-H bonds
C-H (alkyl)0.96-0.98 ÅAliphatic C-H bonds
C-C=O angle119.5(2)°Aromatic ketone geometry
F-C-F angle115.8(2)°ortho-Difluoro substitution
C-O-C angle (ether)118.2(2)°Alkyl aryl ether
Dihedral angle (aromatic-carbonyl)5.2(3)°Near coplanar arrangement
Dihedral angle (isobutoxy chain)±60-80°Gauche conformations

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [23] [24] [25] [26] [27]. The fragmentation behavior follows predictable patterns typical of aromatic ketones with additional complexity introduced by fluorine substituents and the isobutoxy group.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 244 with moderate intensity (15-25% relative abundance), corresponding to the intact molecular structure [C₁₂H₁₄F₂O₂]⁺- [24] [26]. The relatively low intensity reflects the instability of the molecular ion under electron impact conditions, leading to rapid fragmentation through multiple pathways.

Primary fragmentation occurs via α-cleavage adjacent to the carbonyl group, generating the [M-15]⁺ ion at m/z 229 through loss of the acetyl methyl group [24] [25] [27]. This fragmentation represents one of the most abundant peaks (30-40% relative abundance) and follows the characteristic behavior of acetophenone derivatives where methyl loss stabilizes the resulting aromatic acylium ion.

Acylium Ion Formation and Base Peak

The loss of the entire acetyl group (CH₃CO, mass 43) produces an ion at m/z 201 with significant abundance (25-35%) [25] [27]. This fragmentation pathway generates a substituted phenyl cation that maintains moderate stability through aromatic delocalization.

The base peak appears at m/z 161, corresponding to the difluorobenzoyl cation [C₇H₃F₂O]⁺ [24] [25]. This ion represents the most stable fragment and results from cleavage of the ether bond with retention of the carbonyl group. The high stability derives from resonance delocalization within the fluorinated aromatic system combined with the electron-withdrawing effect of fluorine substituents that stabilize the positive charge.

Ether Bond Cleavage and Secondary Fragmentation

Cleavage of the ether bond generates complementary fragments including the [M-71]⁺ ion at m/z 173, representing loss of the isobutoxy group (C₄H₉O) [23] [28]. This fragmentation pathway occurs with moderate abundance (20-30%) and reflects the relative weakness of the aromatic carbon-oxygen ether bond compared to aromatic carbon-carbon bonds.

The isobutoxy fragment itself appears as [C₄H₉O]⁺ at m/z 73 with substantial intensity (40-60%) [28] [7]. This cation maintains stability through hyperconjugation effects from the branched alkyl structure and represents a characteristic marker for isobutoxy-containing compounds.

Fluorine-Specific Fragmentation

Secondary fragmentation of the base peak involves loss of carbon monoxide to generate [C₇H₃F₂]⁺ at m/z 143 (60-80% relative abundance) [23]. Further fragmentation can involve loss of fluorine atoms, although this process occurs with lower probability due to the strong carbon-fluorine bond strength.

The presence of fluorine substituents influences fragmentation patterns by stabilizing certain ionic intermediates through inductive effects while simultaneously strengthening carbon-fluorine bonds against cleavage [23]. This dual effect creates characteristic intensity patterns that distinguish fluorinated aromatic compounds from their non-fluorinated analogs.

Mechanistic Considerations

The fragmentation pathways follow established mechanisms for aromatic ketones, with modifications introduced by the electron-withdrawing fluorine substituents and the electron-donating isobutoxy group [25] [27]. α-Cleavage represents the primary fragmentation mode, consistent with the well-established tendency of carbonyl compounds to undergo bond cleavage adjacent to the electron-deficient carbon center.

The high abundance of the difluorobenzoyl cation base peak reflects the combined stabilizing effects of aromatic resonance, fluorine inductive withdrawal, and carbonyl conjugation. This stabilization pattern provides diagnostic information for structural identification and confirms the substitution pattern of the aromatic ring system.

Fragment Ionm/zRelative Intensity (%)Fragmentation Mechanism
M⁺- (Molecular ion)24415-25Electron impact ionization
[M-15]⁺ (Loss of CH₃)22930-40α-Cleavage (methyl loss)
[M-43]⁺ (Loss of CH₃CO)20125-35Acylium ion formation
[M-71]⁺ (Loss of isobutoxy)17320-30Ether bond cleavage
Base peak161100Difluorobenzoyl cation
[C₇H₃F₂O]⁺161100Loss of CO from base peak
[C₇H₃F₂]⁺14360-80Loss of F from aromatic ring
[C₄H₉O]⁺7340-60Isobutoxy radical cation

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

228.09618601 g/mol

Monoisotopic Mass

228.09618601 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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